
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorbenzyliden)-4-phenyl-1-piperazinamin ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Es ist ein Schiff-Basen-Derivat, das heißt, es wird durch die Kondensation eines Amins mit einem Aldehyd oder Keton gebildet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3,4-Dichlorbenzyliden)-4-phenyl-1-piperazinamin erfolgt typischerweise durch die Kondensationsreaktion zwischen 3,4-Dichlorbenzaldehyd und 4-Phenyl-1-piperazin. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden lang erhitzt und gerührt, bis die Bildung der Schiff-Base abgeschlossen ist. Das Produkt wird dann durch Filtration isoliert und durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden jedoch zur Anpassung an größere Mengen hochskaliert. Die Reaktionsbedingungen werden optimiert, um maximale Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
N-(3,4-Dichlorbenzyliden)-4-phenyl-1-piperazinamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen des aromatischen Rings.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von halogenierten Derivaten.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorbenzyliden)-4-phenyl-1-piperazinamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie und als Vorläufer für die Synthese anderer komplexer Moleküle verwendet.
Biologie: Untersucht auf seine potentiellen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Wirkmechanismus
Der Wirkmechanismus von N-(3,4-Dichlorbenzyliden)-4-phenyl-1-piperazinamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab. Beispielsweise kann es bei antimikrobiellen Anwendungen das Wachstum von Mikroorganismen hemmen, indem es in ihre Stoffwechselprozesse eingreift .
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3,4-Dichlorbenzyliden)-4-(2,4-dimethylbenzyl)-1-piperazinamin
- N-(2,4-Dichlorbenzyliden)-4-(4-methylbenzyl)-1-piperazinamin
- N-(2,6-Dichlorbenzyliden)-4-(2,4-dimethylbenzyl)-1-piperazinamin
Einzigartigkeit
N-(3,4-Dichlorbenzyliden)-4-phenyl-1-piperazinamin ist aufgrund seines spezifischen Substitutionsschemas am Benzyliden-Rest einzigartig, das diesem besondere chemische und biologische Eigenschaften verleiht. Seine Dichlor-Substitution erhöht seine Reaktivität und potenzielle Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C17H17Cl2N3 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
(E)-1-(3,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H17Cl2N3/c18-16-7-6-14(12-17(16)19)13-20-22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b20-13+ |
InChI-Schlüssel |
CJPIZAHTNFOETB-DEDYPNTBSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


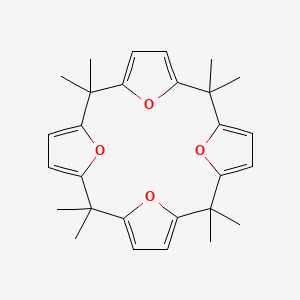
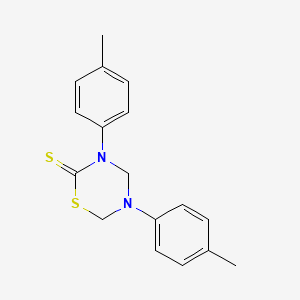




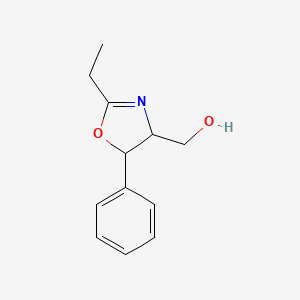
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)

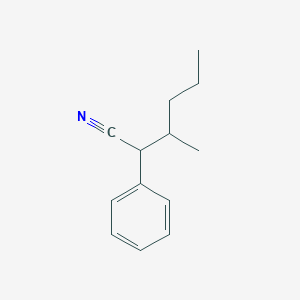
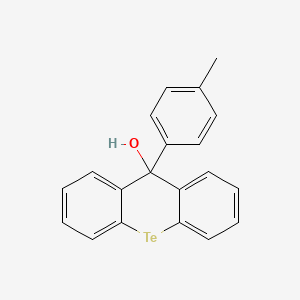
![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

